molecular formula C19H17N5O2 B1599170 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- CAS No. 116044-30-5

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-

Cat. No.: B1599170
CAS No.: 116044-30-5
M. Wt: 347.4 g/mol
InChI Key: IQHYZZVDTOTUHX-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound belongs to the class of pyridine derivatives and is known for its potential use in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- typically involves the reaction of 2,6-pyridinedicarboxylic acid with 2-pyridinylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Large-scale reactors are used, and the process is closely monitored to maintain consistent quality. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with various metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis. Additionally, the compound is utilized in the development of new materials with unique electronic and magnetic properties.

In the field of biology, 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in catalysis, the compound may act as a chelating agent, binding to metal ions and facilitating their participation in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2,6-Pyridinedicarboxylic acid

  • 2,6-Bis(2-benzimidazolyl)pyridine

  • Chelidamic acid

  • 3,5-Pyridinedicarboxylic acid

  • 2,2':6'2"-Terpyridine

These compounds share structural similarities but differ in their functional groups and applications. The unique combination of pyridine rings and carboxamide groups in 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- gives it distinct properties and advantages over its counterparts.

Properties

IUPAC Name

2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15/h1-11H,12-13H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYZZVDTOTUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399544
Record name 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116044-30-5
Record name 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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